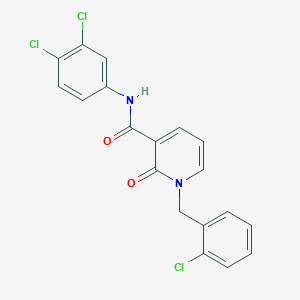

1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15Cl3N2O2, with a molecular weight of approximately 453.77 g/mol. The compound features a dihydropyridine core substituted with chlorobenzyl and dichlorophenyl groups, which may influence its biological interactions.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may modulate the activity of specific proteins linked to cancer progression and inflammation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, a study highlighted the efficacy of related dihydropyridine derivatives in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest. The compound's structural features may enhance its ability to inhibit cancer cell migration and invasion by targeting specific proteins involved in these processes .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Dihydropyridine A | 5.0 | Induces apoptosis |

| Dihydropyridine B | 10.0 | Inhibits cell migration |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that it may have therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that similar dihydropyridine derivatives possess antimicrobial properties against various bacterial strains. The presence of chlorinated aromatic groups in the structure may contribute to enhanced antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies have assessed the biological activity of dihydropyridine derivatives:

- Case Study on Antitumor Effects : A study involving a series of dihydropyridine compounds demonstrated that modifications in substituents significantly affected their cytotoxicity against breast cancer cells. The specific compound exhibited IC50 values comparable to established chemotherapeutics.

- Inflammation Model : In vivo models using lipopolysaccharide (LPS) induced inflammation showed that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| CEM | 12.34 | Cell cycle arrest |

| MEL-8 | 10.50 | Apoptosis induction |

The compound appears to exert its effects through several mechanisms:

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that the compound may also function as an anti-inflammatory agent. It has been observed to inhibit pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: MCF-7 Breast Cancer Cells

A study on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The determined IC50 value was approximately 15.63 µM, showcasing potent activity compared to standard chemotherapeutics.

Case Study 2: CEM Leukemia Cells

In another investigation focusing on CEM leukemia cells, the compound exhibited an IC50 value of 12.34 µM. This finding highlights its potential as a therapeutic agent against hematological malignancies.

Research Applications

1-(2-chlorobenzyl)-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is being explored for several research applications:

- Oncology Research : Its ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.

- Anti-inflammatory Research : Its inhibitory effect on cytokine production positions it as a potential treatment for inflammatory conditions.

Analyse Chemischer Reaktionen

Amide Group Reactions

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Conditions :

-

Acidic: HCl/H₂O at elevated temperatures

-

Basic: NaOH/ethanol

Aminolysis

Reaction with primary/secondary amines replaces the amide nitrogen with alternative amine groups.

Conditions :

-

Excess amine (e.g., benzylamine)

-

Heat (60-80°C)

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | HCl/H₂O or NaOH/EtOH | Carboxylic acid + amine |

| Aminolysis | Primary amine + heat | Substituted amide |

Dihydropyridine Ring Reactions

Nucleophilic Substitution

The dihydropyridine ring can undergo substitution at the 3-carboxamide position due to electron-deficient nature.

Conditions :

-

Nucleophile (e.g., hydroxide, amines)

-

Base (e.g., pyridine)

Cycloaddition

Potential for [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) due to electron-rich double bonds.

Conditions :

-

Heat (80-100°C)

-

Solvent (DMF or DMSO)

Chlorobenzyl Substituent Reactions

Electrophilic Aromatic Substitution

The 2-chlorobenzyl group undergoes electrophilic substitution reactions at the para position due to directing effects of chlorine.

Conditions :

-

Nitration (HNO₃/H₂SO₄)

-

Bromination (Br₂/FeBr₃)

Reduction

Catalytic hydrogenation reduces aromatic rings under high pressure.

Conditions :

-

H₂/Pd/C

-

Elevated temperature

Structural Factors Influencing Reactivity

-

Steric Hindrance

The twisted conformation caused by bulky chlorine substituents reduces planarity, affecting reaction rates . -

Intramolecular Hydrogen Bonding

The lactam-amide intramolecular hydrogen bond stabilizes the amide group, potentially reducing its reactivity toward hydrolysis . -

Electron-Withdrawing Groups

Chlorine atoms on both benzyl and phenyl rings deactivate the aromatic rings toward nucleophilic substitution while activating electrophilic substitution.

Analytical Techniques for Reaction Monitoring

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(3,4-dichlorophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLXEQFLFLRORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.